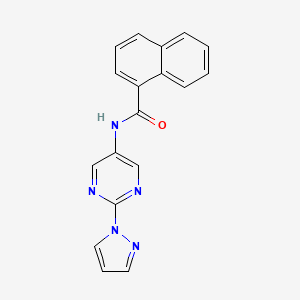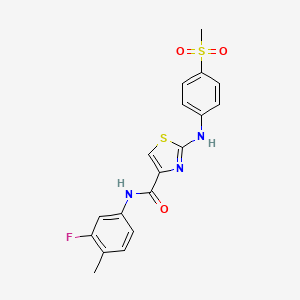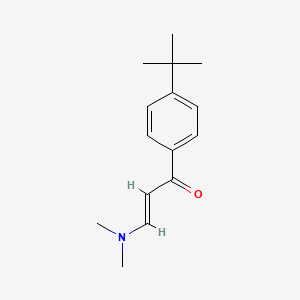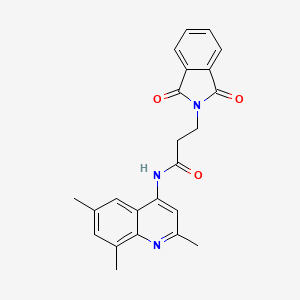
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-1-naphthamide is a useful research compound. Its molecular formula is C18H13N5O and its molecular weight is 315.336. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights and Synthesis
Cytochrome P450–Mediated Biotransformation : A study by Takahashi et al. (2014) investigated the biotransformation of pyrimidine to pyrazole metabolites during the metabolism of a β-secretase 1 inhibitor, elucidating a complex mechanism involving cytochrome P450s. This research provides insight into the metabolic pathways of pyrimidine derivatives, which could be relevant for the design of similar compounds (Takahashi et al., 2014).
Antibacterial Agents : Hubschwerlen et al. (1992) discovered that Pyrimido[1,6-alpha]benzimidazoles act as a new class of DNA gyrase inhibitors, offering a potential pathway for developing novel antibacterial agents. This suggests that modifications of the pyrimidine structure could lead to new therapeutic options (Hubschwerlen et al., 1992).
Biological and Pharmacological Applications
Anti-obesity Activity : Unnisa et al. (2022) designed and synthesized N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives to evaluate their anti-obesity activity by inhibiting Pancreatic Lipase. This study highlights the potential of pyrazole derivatives in the treatment of obesity (Unnisa et al., 2022).
Anticancer Potential : Arias-Gómez et al. (2021) discussed the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines, emphasizing their significant anticancer potential. This work underlines the importance of structural diversity in the development of new anticancer drugs (Arias-Gómez et al., 2021).
Material Science Applications
- Fluorescent Imaging : Shao et al. (2019) designed a 1,8-naphthalimide-based OFF-ON type fluorogenic sydnone for imaging in live cells, showcasing the application of pyrazole derivatives in biological imaging and diagnostics (Shao et al., 2019).
Enzymatic Inhibition and Antimicrobial Activities
- Synthesis and Bioactivity : Titi et al. (2020) synthesized pyrazole derivatives and evaluated their antitumor, antifungal, and antibacterial activities. This study provides a foundation for the development of new pharmacophores with potential therapeutic applications (Titi et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-pyrazol-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O/c24-17(16-8-3-6-13-5-1-2-7-15(13)16)22-14-11-19-18(20-12-14)23-10-4-9-21-23/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSUWFAXAJVLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CN=C(N=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)


![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)



![Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2557305.png)


![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2557311.png)
![4-(Dimethylsulfamoyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2557316.png)
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2557317.png)
![N-[5-amino-2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2557318.png)
